molecular formula C9H14FNO4 B11821125 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid

Cat. No.: B11821125
M. Wt: 219.21 g/mol
InChI Key: SQRJSQXBBOCEKK-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid is a synthetic organic compound with the molecular formula C9H14FNO4 and a molecular weight of 219.21 g/mol This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a fluorine atom, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group, followed by fluorination and subsequent reactions to introduce the butenoic acid moiety . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Research on potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the amino group can form hydrogen bonds, while the fluorine atom can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid is unique due to its combination of a Boc-protected amino group, a fluorine atom, and a butenoic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic pathways .

Properties

Molecular Formula

C9H14FNO4

Molecular Weight

219.21 g/mol

IUPAC Name

2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid

InChI

InChI=1S/C9H14FNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h4H,5H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

SQRJSQXBBOCEKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC=C(C(=O)O)F

Origin of Product

United States

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